In-Depth Technical Guide: Binding Affinity of S55746 to BCL-2
In-Depth Technical Guide: Binding Affinity of S55746 to BCL-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of S55746, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, for its target protein. The document details quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways.
Quantitative Binding Affinity Data
S55746, also known as BCL201, demonstrates high-affinity binding to the anti-apoptotic protein BCL-2.[1][2] This interaction is highly selective, with significantly lower affinity for other BCL-2 family members like BCL-XL, and no considerable binding to MCL-1 or BFL-1.[3][4] The binding of S55746 to the hydrophobic groove of BCL-2 competitively inhibits the binding of pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[1][5][3][4]
The key binding affinity and functional activity parameters for S55746 are summarized in the table below.
| Parameter | Value | Cell/Assay Type | Reference |
| Ki (Inhibition Constant) | 1.3 nM | Cell-free assay | [1][2][3][6] |
| Kd (Dissociation Constant) | 3.9 nM | Not Specified | [2] |
| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold | Various assays | [1][3][6] |
| IC50 (Cell Viability) | 71.6 nM | RS4;11 cells | [1] |
| IC50 (Cell Viability) | 1.7 µM | H146 cells (BCL-XL dependent) | [1] |
| EC50 (Apoptosis Induction) | 4.4 - 47.2 nM | Primary Chronic Lymphocytic Leukemia (CLL) cells | [3] |
| EC50 (Apoptosis Induction) | 2.5 - 110 nM | Primary Mantle Cell Lymphoma (MCL) cells | [3] |
| EC50 (Apoptosis Induction) | > 3 µM | Platelets (BCL-XL dependent) | [3] |
Experimental Protocols
The determination of S55746's binding affinity and functional characterization involved several key experimental methodologies.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) was a primary method used to determine the inhibition constant (Ki) of S55746 for BCL-2.[3]
Protocol Outline:
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Reagents: Recombinant human BCL-2 protein, a fluorescently labeled peptide tracer that binds to the BCL-2 hydrophobic groove (e.g., Fluorescent-PUMA), and S55746.[3]
-
Principle: In solution, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger BCL-2 protein, its tumbling is restricted, leading to a high polarization signal.
-
Procedure:
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A fixed concentration of BCL-2 and the fluorescent tracer are incubated together to form a complex with a high polarization signal.
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Increasing concentrations of S55746 are added to the mixture.
-
S55746 competes with the fluorescent tracer for binding to BCL-2. As S55746 displaces the tracer, the polarization signal decreases.
-
-
Data Analysis: The decrease in fluorescence polarization is measured, and the data is fitted to a competitive binding model to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) was employed to further characterize the binding interaction between S55746 and BCL-2.[3]
Protocol Outline:
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Immobilization: A BCL-2 family protein (e.g., BCL-2) or a competing peptide (like BIM BH3) is immobilized on the surface of an SPR sensor chip.[3][7]
-
Analyte Injection: A solution containing S55746 (the analyte) is flowed over the sensor surface.
-
Binding Measurement: The binding of S55746 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: By measuring the association and dissociation rates at various analyte concentrations, the dissociation constant (Kd) can be determined. Competition SPR assays can also be performed where the analyte and a competing ligand are co-injected to determine the inhibition constant (Ki).[7]
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation assays were utilized to confirm the selective disruption of the BCL-2/BAX protein-protein interaction by S55746 within a cellular context.[3][8]
Protocol Outline:
-
Cell Treatment: Cells (e.g., RS4;11) are treated with varying concentrations of S55746 or a vehicle control.[3]
-
Cell Lysis: The cells are lysed to release cellular proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to BCL-2 is added to the cell lysate and incubated to form an antibody-BCL-2-BAX complex. This complex is then captured using protein A/G beads.
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Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of BAX in the immunoprecipitated complex is detected by Western blotting using an anti-BAX antibody.
-
Result Interpretation: A decrease in the amount of co-immunoprecipitated BAX with increasing concentrations of S55746 indicates the disruption of the BCL-2/BAX interaction.[3]
Signaling Pathway and Mechanism of Action
S55746 functions as a BH3-mimetic, directly targeting the anti-apoptotic protein BCL-2. The binding of S55746 to the BH3-binding groove of BCL-2 prevents the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to the activation of the mitochondrial apoptotic pathway.
Caption: Mechanism of S55746-induced apoptosis.
The diagram illustrates that S55746 binds to BCL-2, preventing it from inhibiting the pro-apoptotic proteins BAX and BAK.[3][6] This allows BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates caspase-3, resulting in the cleavage of PARP and ultimately, apoptosis.[1][5][3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
